5,5'-(Pyridazine-3,6-diyl)diisophthalic acid
Overview
Description
5,5’-(Pyridazine-3,6-diyl)diisophthalic acid: is a chemical compound with the molecular formula C20H12N2O8 and a molecular weight of 408.32 g/mol . This compound is typically a white or light yellow solid at room temperature and is known for its stability . It is used in various scientific research applications, particularly in the field of materials science and chemistry .
Mechanism of Action
Target of Action
5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is a rigid bridging-type tetracarboxylic acid molecule . It primarily targets Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications in gas storage, separation, and catalysis .
Mode of Action
This compound acts as a linker in the formation of MOFs . It contains two isophthalic acid moieties and one pyridine spacer . These structural features allow it to bridge metal ions or clusters, facilitating the formation of the framework structure .
Biochemical Pathways
Mofs synthesized using this compound have been shown to selectively adsorb carbon dioxide . This suggests that the compound may play a role in carbon capture and storage processes.
Pharmacokinetics
Given its use in the synthesis of mofs, it is likely that its bioavailability is influenced by factors such as solubility and stability .
Result of Action
The primary result of the action of 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is the formation of MOFs . These MOFs have been shown to selectively adsorb carbon dioxide , suggesting potential applications in environmental remediation.
Action Environment
The action of 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid can be influenced by various environmental factors. For instance, the solubility of the compound can affect its ability to form MOFs . Additionally, the stability of the resulting MOFs can be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid involves the reaction of pyridazine derivatives with isophthalic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Comparison with Similar Compounds
5,5’-(Pyridine-3,5-diyl)diisophthalic acid: This compound has a similar structure but with a pyridine ring instead of a pyridazine ring.
5,5’-(Pyridine-3,6-diyl)diisophthalic acid: Another similar compound with slight variations in the position of the nitrogen atoms in the ring.
Uniqueness: 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is unique due to its specific arrangement of functional groups and its ability to form stable complexes with metal ions. This makes it particularly useful in the synthesis of metal-organic frameworks and other advanced materials .
Properties
IUPAC Name |
5-[6-(3,5-dicarboxyphenyl)pyridazin-3-yl]benzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O8/c23-17(24)11-3-9(4-12(7-11)18(25)26)15-1-2-16(22-21-15)10-5-13(19(27)28)8-14(6-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGUDOOVNHZMPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.